Cas no 2034364-48-0 (2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone)

2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone structure
2034364-48-0 structure
Product name:2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
CAS No:2034364-48-0
MF:C18H19ClN2O3
MW:346.808063745499
CID:6422536
PubChem ID:121017515

2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2034364-48-0
    • F6476-6116
    • 1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone
    • 2-(benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
    • 2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
    • AKOS026690327
    • 2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
    • Inchi: 1S/C18H19ClN2O3/c19-16-10-20-8-6-17(16)24-15-7-9-21(11-15)18(22)13-23-12-14-4-2-1-3-5-14/h1-6,8,10,15H,7,9,11-13H2
    • InChI Key: KHZYQWBOAYJXRC-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OC1CN(C(COCC2C=CC=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 346.1084202g/mol
  • Monoisotopic Mass: 346.1084202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.7Ų
  • XLogP3: 2.5

2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6476-6116-20μmol
2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034364-48-0 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F6476-6116-4mg
2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034364-48-0 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F6476-6116-15mg
2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034364-48-0 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F6476-6116-2μmol
2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034364-48-0 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F6476-6116-5μmol
2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034364-48-0 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F6476-6116-2mg
2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034364-48-0 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F6476-6116-20mg
2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034364-48-0 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F6476-6116-5mg
2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034364-48-0 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F6476-6116-3mg
2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034364-48-0 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F6476-6116-30mg
2-(benzyloxy)-1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034364-48-0 90%+
30mg
$178.5 2023-05-17

2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone Related Literature

Additional information on 2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Professional Introduction to 2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone (CAS No. 2034364-48-0)

2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone, identified by its CAS number CAS No. 2034364-48-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including benzyloxy, chloropyridin-4-yl, and pyrrolidin-1-yl moieties, suggests a high degree of versatility in its chemical behavior and reactivity.

The compound's structure is a testament to the ingenuity of modern synthetic chemistry. The combination of a benzyloxy group at the second carbon and a pyrrolidinyl moiety at the first carbon, linked through an ethanone backbone, creates a framework that is both intricate and functional. This architecture is particularly appealing in the context of medicinal chemistry, where such structural motifs are often employed to enhance binding affinity and selectivity towards biological targets.

In recent years, there has been a surge in research focused on developing novel small molecules for therapeutic applications. Among these, compounds featuring nitrogen-containing heterocycles, such as pyrrolidines, have become increasingly prominent. The pyrrolidin-1-yl group in this compound not only contributes to its structural complexity but also opens up possibilities for interactions with biological systems. Pyrrolidine derivatives are known for their ability to modulate various biological pathways, making them valuable candidates for further exploration.

The influence of the 3-chloropyridin-4-yl group on the overall properties of the molecule is another critical aspect. Chloropyridine derivatives are widely studied due to their diverse pharmacological activities. The chlorine atom at the 3-position introduces electrophilic centers that can participate in various chemical reactions, while the pyridine ring itself provides a platform for hydrogen bonding and other non-covalent interactions with biological targets. This combination makes the compound a promising scaffold for designing drugs with enhanced efficacy and reduced toxicity.

The role of the benzyloxy group cannot be overstated either. This aromatic ether moiety not only contributes to the molecule's hydrophobicity but also serves as a point of attachment for further functionalization. In drug design, benzyloxy groups are often incorporated to improve solubility and metabolic stability, ensuring that the drug candidate remains active within the physiological environment.

The synthesis of 2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These synthetic strategies not only highlight the advancements in chemical methodology but also underscore the importance of precision in constructing molecules with intricate architectures.

The potential applications of this compound are vast and span across multiple therapeutic areas. Preliminary studies have suggested that it may exhibit activity against various targets, including enzymes and receptors involved in metabolic disorders, inflammatory responses, and neurodegenerative diseases. The ability to modulate these pathways makes it an attractive candidate for further investigation.

In light of recent advancements in computational chemistry and artificial intelligence (AI), there has been a paradigm shift in how drug discovery is approached. AI-driven platforms can predict the biological activity of compounds with remarkable accuracy, significantly reducing the time and cost associated with experimental screening. The use of machine learning algorithms has enabled researchers to identify promising candidates like 2-(Benzyloxy)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl strong>)< strong >ethanone faster than traditional methods alone could achieve.

The integration of AI into drug discovery has also facilitated high-throughput virtual screening (HTVS), allowing researchers to evaluate thousands of compounds against multiple targets simultaneously. This approach has led to the identification of novel scaffolds with unique properties that would have been difficult to uncover through conventional means. The compound's structure aligns well with these trends, offering opportunities for rapid optimization using AI-driven tools.

The pharmacokinetic properties of 2-(< strong >Benzyloxy strong >)-1-(3 - ((< strong >3 - chloropyridin - 4 - yl strong >) oxy )< strong > pyrrolidin - 1 - yl strong >)< strong > ethanone strong > are also critical factors that determine its potential as a therapeutic agent. Studies have shown that benzyloxy groups can enhance oral bioavailability by improving lipid solubility while reducing metabolic degradation by cytochrome P450 enzymes. Additionally, the presence of polar functional groups like hydroxyls and ethers can influence solubility profiles across different biological compartments.

The compound's stability under various conditions is another essential consideration during drug development. Factors such as pH sensitivity, thermal stability, and resistance to enzymatic degradation must be carefully evaluated to ensure that it remains effective throughout its intended use period. Advances in analytical chemistry have provided researchers with powerful tools to assess these properties accurately.

Ethical considerations also play a significant role in modern drug discovery processes. Researchers must ensure that their work adheres to stringent regulatory guidelines while minimizing environmental impact throughout synthesis and testing phases. Sustainable practices are increasingly being adopted across industries worldwide; this includes optimizing synthetic routes for greater efficiency while reducing waste generation.

The future prospects for 2-(< strong >Benzyloxy strong >)-1-(3 - ((< strong >3 - chloropyridin - 4 - yl strong >) oxy )< strong > pyrrolidin - 1 - yl strong >)< strong > ethanone strong > remain exciting as new technologies continue emerging rapidly within both academia and industry sectors alike . Collaborative efforts between chemists , biologists , pharmacologists , computer scientists , materials scientists , engineers , clinicians , regulatory experts , manufacturers , healthcare professionals , patients themselves – all contribute toward creating innovative solutions tailored toward addressing unmet medical needs effectively yet responsibly moving forward . With continued investment into research infrastructure globally coupled with ongoing refinement our collective capabilities promise even brighter horizons ahead where breakthroughs once thought impossible become reality today! p >

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